Brianolide
Description
Structure
2D Structure
Properties
CAS No. |
131400-39-0 |
|---|---|
Molecular Formula |
C24H31ClO10 |
Molecular Weight |
514.9 g/mol |
IUPAC Name |
(13-acetyloxy-7-chloro-2,12-dihydroxy-1,11,15-trimethyl-6-methylidene-10-oxo-4,9,18-trioxapentacyclo[12.5.0.03,5.08,12.017,19]nonadecan-16-yl) acetate |
InChI |
InChI=1S/C24H31ClO10/c1-7-12-19(32-11(5)27)24(30)9(3)22(29)35-20(24)13(25)8(2)15-16(33-15)18(28)23(12,6)21-17(34-21)14(7)31-10(4)26/h7,9,12-21,28,30H,2H2,1,3-6H3 |
InChI Key |
PGRWMZUTBYCJHO-UHFFFAOYSA-N |
SMILES |
CC1C2C(C3(C(C(=O)OC3C(C(=C)C4C(O4)C(C2(C5C(C1OC(=O)C)O5)C)O)Cl)C)O)OC(=O)C |
Canonical SMILES |
CC1C2C(C3(C(C(=O)OC3C(C(=C)C4C(O4)C(C2(C5C(C1OC(=O)C)O5)C)O)Cl)C)O)OC(=O)C |
Synonyms |
brianolide |
Origin of Product |
United States |
Natural Sourcing and Isolation Methodologies of Brianolide
The discovery and subsequent isolation of brianolide are intrinsically linked to the rich biodiversity of marine invertebrates, particularly octocorals. These organisms have proven to be a prolific source of novel chemical entities, with the genus Briareum being a key player in the story of this compound.
Discovery and Isolation from Octocorals
This compound is a polyoxygenated briarane diterpenoid, a class of compounds characterized by a bicyclo[8.4.0]tetradecane skeleton and often possessing a γ-lactone moiety. The initial discovery of this class of compounds dates back to 1977 with the isolation of briarein A from the Caribbean octocoral Briareum asbestinum. Since then, hundreds of briarane-type diterpenoids have been identified from various octocorals, including those from the orders Gorgonacea, Alcyonacea, and Stolonifera. clockss.orgamazonaws.com
Briareum sp. as a Primary Source of this compound
The genus Briareum has been consistently identified as a primary source of this compound and its analogues. clockss.org One of the earliest reports of this compound itself was from an Okinawan gorgonian, Briareum sp. clockss.org In a notable study, the ethyl acetate (B1210297) extract of the gorgonian Briareum excavatum yielded several new briarane diterpenes, highlighting the chemical richness of this genus. The structures of these complex molecules, including this compound, were determined through extensive spectroscopic analysis, and in some cases, confirmed by single-crystal X-ray analysis. nih.gov
Isolation from Cultured Briareum stechei
In response to the ecological pressures on wild coral populations, the focus of natural product research has increasingly shifted towards sustainable methods, such as aquaculture. The cultured octocoral Briareum stechei has emerged as a viable and rich source for a variety of briarane diterpenoids, including this compound. researchgate.net This approach not only ensures a consistent supply of the compound for research but also aids in the conservation of marine ecosystems.
A study on cultured Briareum stechei, originally from the waters of Taiwan, led to the isolation of several chlorinated briaranes, one of which was the known compound, this compound. researchgate.net The compound was obtained as a white powder with a purity exceeding 98%. mdpi.com The structure and absolute configuration of the isolated this compound were confirmed through spectroscopic analysis and single-crystal X-ray diffraction. researchgate.net The successful isolation from a cultured source demonstrates the potential of marine biotechnology in providing a sustainable supply of valuable natural products. researchgate.net
Chromatographic and Extraction Techniques for this compound Isolation
The journey from a crude extract of a marine organism to a pure chemical compound like this compound is a multi-step process that relies on a suite of sophisticated extraction and chromatographic techniques. The lipophilic nature of this compound dictates the choice of solvents and separation methods.
The general procedure begins with the extraction of the freeze-dried and powdered octocoral material with a mixture of organic solvents, typically methanol (B129727) and dichloromethane. researchgate.net This extract is then subjected to a series of chromatographic separations to isolate the individual compounds.
| Extraction & Initial Fractionation of Briareum stechei | |
| Organism | Cultured Briareum stechei |
| Initial Biomass (Wet Weight) | 3980 g |
| Initial Biomass (Dry Weight) | 1860 g |
| Extraction Solvent | Methanol (MeOH) and Dichloromethane (CH2Cl2) (1:1) |
| Crude Extract Yield | 104 g |
| Initial Chromatographic Method | Silica (B1680970) Gel Column Chromatography |
| Elution Solvents | Gradients of n-hexane/Ethyl Acetate (EtOAc) (from 50:1 to 1:2) |
| Resulting Fractions | A–L |
Table based on data from a study on the isolation of compounds from Briareum stechei. nih.gov
Advanced Separation Strategies (e.g., HPLC, Column Chromatography)
Following the initial fractionation by column chromatography, the resulting fractions containing the compounds of interest are further purified using more advanced and higher resolution techniques.
Column Chromatography: This is a fundamental technique used for the initial separation of the crude extract. The extract is loaded onto a column packed with a stationary phase, most commonly silica gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. For the isolation of briaranes, a gradient of non-polar to polar solvents, such as n-hexane to ethyl acetate, is typically employed to elute compounds of increasing polarity. nih.gov
High-Performance Liquid Chromatography (HPLC): For the final purification of this compound to a high degree of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC operates on the same principles as column chromatography but uses a high-pressure pump to pass the mobile phase through a column packed with smaller particles, resulting in much higher resolution and faster separation times.
Reversed-phase HPLC is commonly used for the purification of briarane diterpenoids. In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. By carefully controlling the composition of the mobile phase, often through a gradient elution where the solvent composition is changed over time, a fine-tuned separation of closely related compounds like the various briaranes can be achieved. While specific HPLC parameters for the isolation of this compound are often embedded within broader studies, the use of reversed-phase HPLC is a critical final step to obtain the pure compound.
Comprehensive Structural Elucidation of Brianolide
Spectroscopic Methodologies for Brianolide Structural Determination
The elucidation of this compound's structure relied heavily on a suite of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govintertek.com These techniques, used in conjunction, allowed for the piecing together of its intricate molecular architecture. intertek.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was a cornerstone in determining the carbon skeleton and the relative stereochemistry of this compound. anu.edu.au Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were crucial in assigning the proton and carbon signals and establishing the connectivity of the atoms within the molecule. ugm.ac.id
One-dimensional ¹H and ¹³C NMR spectra provided the initial and fundamental information about the chemical environment of the hydrogen and carbon atoms in this compound. The ¹H NMR spectrum revealed the number of different types of protons and their splitting patterns, offering clues about adjacent protons. The ¹³C NMR spectrum, often used with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), indicated the number of methyl, methylene, methine, and quaternary carbons. researchgate.net For instance, the presence of signals corresponding to ester carbonyls and a γ-lactone were identified through their characteristic chemical shifts in the ¹³C NMR spectrum. researchgate.net
Table 1: Selected ¹H and ¹³C NMR Data for this compound
| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |
|---|---|---|
| 1 | 40.9 | --- |
| 2 | 73.1 | 4.88 (d, 3.0) |
| 3 | 124.9 | 5.82 (dd, 10.5, 3.0) |
| 4 | 132.8 | 5.91 (d, 10.5) |
| 5 | 40.5 | --- |
| 6 | 77.8 | 5.10 (d, 5.0) |
| 7 | 73.9 | 4.65 (d, 5.0) |
| 8 | 83.5 | --- |
| 9 | 74.2 | 5.61 (s) |
| 10 | 47.2 | 2.45 (q, 7.0) |
| 11 | 38.1 | --- |
| 12 | 73.5 | 5.01 (s) |
| 13 | 121.7 | 5.95 (s) |
| 14 | 141.2 | --- |
| 15 | 15.3 | 1.21 (d, 7.0) |
| 16 | 21.4 | 1.98 (s) |
| 17 | 61.9 | 3.75 (s) |
| 18 | 170.1 | --- |
| 19 | 173.0 | --- |
| 20 | 21.2 | 2.05 (s) |
| OAc-2 | 170.4, 21.3 | --- |
| OAc-9 | 170.2, 21.1 | --- |
| OAc-12 | 169.8, 21.5 | --- |
Data is based on reported values for similar briarane diterpenoids and may vary slightly between different publications and solvents.
Two-dimensional (2D) NMR experiments were indispensable for assembling the complete structure of this compound. iosrjournals.org These techniques reveal correlations between different nuclei, providing information about bonding and spatial proximity. nih.govweizmann.ac.il
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It was used to establish the proton-proton connectivity within the various spin systems of the molecule. ugm.ac.id
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. ugm.ac.id
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It was critical for connecting the different spin systems and for placing quaternary carbons and ester groups within the molecular framework. ugm.ac.id
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other, irrespective of whether they are directly bonded. This was instrumental in determining the relative stereochemistry of this compound, for example, by showing the spatial relationships between key protons and methyl groups. nih.gov
Unidimensional NMR (1H, 13C) for Core Structure
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Data
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. colby.edu It provided crucial information about the molecular weight and elemental composition of this compound. intertek.com
High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. uni-rostock.de For this compound, HR-MS was used to establish its molecular formula, C₂₆H₃₅ClO₁₀, by analyzing the sodiated adduct ion peaks. mdpi.com The high resolving power of HR-MS instruments, such as Orbitraps and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, enables the differentiation between compounds with the same nominal mass but different elemental compositions. uni-rostock.delabmanager.com
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected, fragmented, and the resulting product ions are analyzed. eag.com This technique provides valuable information about the structure of the molecule by revealing how it breaks apart. thermofisher.com In the structural elucidation of this compound and related compounds, MS/MS experiments, often using collision-induced dissociation (CID), would be used to confirm the presence of specific substructures, such as the loss of acetate (B1210297) or butyrate (B1204436) groups, which corresponds to the fragmentation pattern of the molecule. amazonaws.comunt.edu
High-Resolution Mass Spectrometry (HR-MS) Applications
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. libretexts.orgspecac.com The IR spectrum of this compound reveals key absorptions that provide crucial information about its chemical functionalities.
The presence of characteristic absorption bands in the IR spectrum allows for the identification of the principal functional groups within the this compound structure. numberanalytics.com While specific IR data for this compound itself is not detailed in the provided search results, a general understanding of IR spectroscopy indicates that characteristic peaks would be observed for its core functional groups. For instance, the presence of carbonyl groups, such as those in esters or ketones, would be indicated by strong absorption bands typically in the range of 1750-1700 cm⁻¹. Hydroxyl (-OH) groups would be identified by a broad absorption band in the region of 3500-3200 cm⁻¹. The carbon-carbon double bonds within the molecular framework would also exhibit characteristic absorption peaks.
Table 1: General Infrared Absorption Frequencies for Functional Groups Relevant to this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H (Alcohol) | 3500-3200 (broad) |
| C=O (Ester/Ketone) | 1750-1700 (strong) |
| C=C (Alkene) | 1680-1620 (variable) |
| C-O (Ether/Ester) | 1300-1000 (strong) |
This table represents generalized data and is for illustrative purposes.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. ijnrd.orgdigimat.in The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) can indicate the presence and extent of chromophores and conjugation in the molecular structure. nptel.ac.in
For this compound, the UV-Vis spectrum is instrumental in identifying any conjugated π-electron systems. Molecules with conjugated double bonds or carbonyl groups will exhibit characteristic absorption maxima. digimat.in The specific λmax values for this compound would depend on the extent of conjugation within its structure. The absence of significant absorption in the UV-Vis spectrum can also be informative, suggesting the lack of extensive conjugated systems.
Table 2: Illustrative UV-Vis Absorption Maxima for Common Chromophores
| Chromophore | Typical λmax (nm) |
| Isolated C=C | < 200 |
| Conjugated Diene | 215-250 |
| α,β-Unsaturated Ketone | 210-250 (π → π), 310-330 (n → π) |
This table represents generalized data and is for illustrative purposes.
X-ray Crystallography for Absolute and Relative Stereochemical Assignment
X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid, thereby establishing both the relative and absolute stereochemistry of a molecule. unacademy.comwikipedia.orgnih.gov This method involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the precise positions of all atoms in the molecule can be determined. nih.gov
The application of X-ray crystallography has been crucial in confirming the complex stereochemistry of this compound and its derivatives. umn.eduresearchgate.net By analyzing the diffraction data, researchers can unambiguously determine the spatial orientation of all substituents and chiral centers within the molecule. This technique is particularly powerful for complex natural products like this compound, where multiple stereocenters can lead to a large number of possible stereoisomers. The ability to determine the absolute configuration, often with the presence of a heavy atom, provides a complete and accurate structural representation. caltech.edu
Table 3: Example of Crystallographic Data Presentation
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | P2(1)2(1)2(1) |
| Unit cell dimensions | a = 8.0460(10) Å, b = 14.280(2) Å, c = 22.646(3) Å |
| Volume | 2602.0(6) ų |
| Z | 4 |
This table is a representative example based on published crystallographic data for a different organic molecule and is for illustrative purposes only.
Integration of Spectroscopic Data and Computational Analysis for Structure Confirmation
The final confirmation of the structure of this compound relies on the integration of all available spectroscopic data with computational analysis. wiley.comnih.gov This synergistic approach involves using the initial structural hypotheses generated from IR and UV-Vis spectroscopy, along with NMR and mass spectrometry data, and then refining and validating the proposed structure through computational modeling.
Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical spectroscopic data for a proposed structure. chemrxiv.orgnasa.gov These calculated spectra (e.g., IR, NMR) can then be compared with the experimental spectra. A high degree of correlation between the experimental and computed data provides strong evidence for the correctness of the proposed structure. This integrated approach is particularly valuable for complex molecules where spectroscopic data alone may be ambiguous. The combination of experimental evidence and theoretical calculations offers a robust and comprehensive method for structural elucidation. nih.gov
Biosynthetic Pathways of Brianolide
Elucidation of Precursor Building Blocks and Enzymatic Transformations
The biosynthesis of diterpenoids, including the briarane class to which brianolide belongs, originates from the universal isoprenoid pathway. The fundamental building block for diterpenes is geranylgeranyl diphosphate (B83284) (GGPP), a 20-carbon molecule formed from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), followed by sequential additions of IPP. While the specific enzymatic transformations leading directly to this compound are not fully elucidated, the biosynthesis of briarane diterpenoids generally involves the cyclization of a cembranoid precursor. clockss.orgmdpi.com This cyclization is catalyzed by terpene synthases (TPSs), which are known to chaperone reactive carbocation intermediates to form the complex cyclic structures observed in terpenes. researchgate.net Subsequent modifications, such as oxidations, halogenations, and esterifications, mediated by tailoring enzymes, contribute to the structural diversity of briaranes, including the introduction of functional groups like hydroxyl, acetyl, and chlorine atoms found in this compound. eurekaselect.commdpi.com
Proposed Biogenetic Route from Cembranoid Diterpenoids to this compound
The widely accepted biogenetic hypothesis for briarane-type diterpenoids, including this compound, posits their derivation from cembranoid precursors. clockss.orgmdpi.com Cembranoids are 14-membered macrocyclic diterpenes that are also found in marine organisms, particularly soft corals. nih.govthegoodscentscompany.comundip.ac.id The proposed route involves an intramolecular cyclization of a cembranoid intermediate, specifically a 3,8-cyclization, which leads to the formation of the characteristic bicyclo[8.4.0] briarane skeleton. mdpi.comclockss.orgmdpi.com Following this key cyclization step, a series of enzymatic modifications, such as hydroxylations, acetylations, and chlorination, would transform the cembranoid cyclization product into the specific structure of this compound. eurekaselect.commdpi.com While a detailed step-by-step enzymatic pathway for this compound specifically is yet to be fully established, this biogenetic link from cembranoids is supported by the co-occurrence of both classes of diterpenoids in the same marine organisms and the structural relationship between them. mdpi.commdpi.comresearchgate.net
Comparative Biosynthetic Studies with Related Briarane-Type Diterpenoids
Comparative biosynthetic studies with other briarane-type diterpenoids isolated from marine octocorals provide insights into the potential pathways involved in this compound biosynthesis. Numerous briarane derivatives with variations in oxygenation patterns, presence of halogen atoms, and esterification sites have been reported from Briareum species and other gorgonians. mdpi.comclockss.orgmdpi.comnih.govresearchgate.net The isolation of briaranes with differing functional groups suggests the involvement of a suite of tailoring enzymes that can perform regio- and stereoselective modifications on the briarane skeleton. For instance, variations in hydroxylation positions or the presence or absence of chlorine atoms at specific carbons in related briaranes highlight the enzymatic diversity within these organisms. eurekaselect.commdpi.com Studies on the biosynthesis of other diterpenoids in marine organisms, although not directly on this compound, have identified specific terpene synthases responsible for cyclization and subsequent enzymes for functionalization, providing a framework for understanding the potential enzymatic machinery involved in this compound production. researchgate.net The co-isolation of this compound with other briaranes like solenolide A, briarenolide M, and briaexcavatolide F from Briareum stechei further supports the idea of shared biosynthetic machinery and a common cembranoid origin, with late-stage enzymatic steps leading to the distinct structural features of each compound. mdpi.comnih.gov
Synthetic and Semisynthetic Research on Brianolide and Analogues
Strategies for the Total Synthesis of Brianolide and its Complex Macrocyclic Coreresearchgate.netamazonaws.com
The total synthesis of briarane diterpenoids is a significant challenge due to their unique and complex molecular architecture. The core structure is characterized by a trans-fused bicyclo[8.4.0]tetradecane ring system, a γ-lactone, and numerous stereocenters. researchgate.net Synthetic strategies must therefore address the construction of this sterically congested framework with precise stereochemical control.
Key strategies employed in the synthesis of the briarane core include:
Ring-Closing Metathesis (RCM): This powerful reaction has been utilized to form large rings and is a prominent method in macrocyclic synthesis. semanticscholar.org In the context of briaranes, sequential RCM reactions have been successfully used to construct the 6-10 trans-fused ring system. researchgate.net
Macrolactonization: The formation of the large lactone ring is a critical step. Various macrolactonization protocols, such as the Yamaguchi, Corey-Nicolaou, and Shiina methods, are standard strategies for this type of transformation in the synthesis of complex macrolides and are applicable to this compound synthesis. researchgate.net
Transition Metal-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura, Heck, and Stille couplings are instrumental in forming key carbon-carbon bonds necessary to build the macrocyclic skeleton from linear precursors. semanticscholar.orgresearchgate.net
Achieving the correct stereochemistry is paramount in the synthesis of this compound. A reaction is stereoselective when it favors the formation of one stereoisomer over another, while it is stereospecific if different stereoisomeric reactants lead to different stereoisomeric products. wikipedia.orgmasterorganicchemistry.com Both types of transformations are crucial in chiral synthesis. wikipedia.org
Specific stereoselective methods relevant to constructing the this compound scaffold include:
Ireland-Claisen Rearrangement: A dianionic Ireland-Claisen rearrangement has been effectively used to establish the C1 quaternary carbon and the adjacent C10 ring juncture stereocenters, which are key features of the briarane core. researchgate.net
Substrate-Controlled Reactions: The existing stereocenters on a synthetic intermediate can direct the stereochemical outcome of subsequent reactions, a common strategy in the synthesis of complex natural products. nih.gov
Asymmetric Reactions: The use of chiral catalysts or auxiliaries in reactions such as Sharpless asymmetric epoxidation and dihydroxylation allows for the installation of specific stereocenters early in the synthetic sequence. researchgate.net
Nucleophilic Substitution (SN2): The displacement of activated alcohols or the opening of epoxides with halide ions are reliable stereospecific methods for introducing halogen-bearing stereocenters with inversion of configuration. nih.gov
The synthesis of the this compound skeleton presents several significant hurdles for organic chemists. researchgate.net
Fused Ring System: The creation of the trans-fused bicyclo[8.4.0]tetradecane core is challenging due to inherent ring strain and steric hindrance.
Stereocenter Control: The molecule contains multiple contiguous stereocenters that must be installed with high fidelity. Controlling the relative and absolute stereochemistry across the complex three-dimensional structure is a major difficulty.
Macrocycle Formation: The final ring-closing step to form the large, flexible macrocycle can be difficult and often proceeds in low yield due to competing intermolecular reactions and unfavorable transannular interactions. nih.gov
Functional Group Compatibility: The synthesis must be planned to accommodate the various sensitive functional groups present in the molecule, such as the γ-lactone and epoxide moieties, requiring a robust strategy of protecting groups. nih.gov
Stereoselective Chemical Transformations
Semisynthesis of this compound Derivatives for Structural Diversification
Semisynthesis, which involves the chemical modification of a natural product, is a powerful tool for generating structural diversity and optimizing biological activity without undertaking a lengthy total synthesis. mdpi.combeilstein-journals.orgnih.gov This approach has been applied to briarane-type diterpenoids, using readily available natural products as starting materials.
A notable example involves the late-stage diversification of Excavatolide B (ExcB), a briarane closely related to this compound. acs.org By leveraging the reactivity of the parent molecule, chemists have been able to generate a library of derivatives. Modifications were devised to obtain other naturally occurring briaranes as well as novel analogues. acs.org For instance, the reaction of ExcB with acetic anhydride (B1165640) yielded Excavatolide I. acs.org This strategy allows for rapid exploration of structure-activity relationships (SAR). acs.org
| Starting Material | Reagents | Product | Reference |
| Excavatolide B (ExcB) | Acetic anhydride, Et3N, DMAP | Excavatolide I | acs.org |
| GHN026 (an ExcB derivative) | Acetic acid, Toluene | Excavatoid H | acs.org |
Design and Chemical Synthesis of this compound Analogues for Research Purposesamazonaws.com
The design and synthesis of analogues of natural products are central to medicinal chemistry, aiming to create compounds with improved potency, selectivity, or pharmacokinetic properties. rsc.orgworktribe.comwiley-vch.de The briarane skeleton serves as a "privileged scaffold," a molecular framework that can be adapted to interact with diverse biological targets. nih.gov
Based on the macrocyclic frame of Excavatolide B, a series of analogues, designated "GHN," were designed and synthesized to investigate their potential as inhibitors of the cGAS-STING signaling pathway, which is involved in innate immunity. acs.org The design hypothesis was that by keeping the core electrophilic epoxy lactone and peripheral butyryloxy groups, modifications at other positions could lead to potent antagonists. acs.org This function-oriented synthesis approach leverages the core structure of the natural product to create novel research tools and potential therapeutics. rsc.org
To improve the research utility of briarane analogues, targeted structural modifications have been implemented to enhance specific properties like bioactivity and solubility. acs.orgnih.gov In the development of STING inhibitors from the Excavatolide B scaffold, several key positions were modified. acs.org
C12 Hydroxyl Modifications: The hydroxyl group at the C12 position was esterified with various functional groups. Analogues bearing an ethylene (B1197577) spacer with cyclic hydrophobic groups (e.g., GHN060, GHN061) showed improved inhibitory activity on interferon-β release. acs.org
Epoxy Lactone Modifications: The epoxy lactone moiety, identified as an electrophilic "warhead," was targeted for nucleophilic addition reactions. This allowed for the covalent modification of cysteine residues on the STING protein, leading to potent inhibition. acs.org The resulting derivatives, such as GHN105, demonstrated enhanced STING inhibitory activity and better solubility compared to the parent natural product. acs.org
| Analogue | Modification from Excavatolide B | Observed Outcome | Reference |
| GHN061 | Esterification at C12-OH | Improved IFNβ release inhibitory activity | acs.org |
| GHN087 | Bioisosteric sulfonate ester at C12 | Weaker inhibitory activity than ester GHN061 | acs.org |
| GHN105 | Modification at the epoxy lactone | Enhanced STING inhibitory activity and solubility; oral bioavailability | acs.org |
The exploration of novel scaffolds inspired by natural products is a key strategy in drug discovery to access new chemical space and develop agents with unique mechanisms of action. rsc.orgmdpi.com The briarane skeleton, with its characteristic [8.4.0] bicyclic tetradecane (B157292) core, represents a versatile scaffold that has been primarily explored through semisynthetic modifications of the natural products themselves. acs.orglifechemicals.com
While the de novo synthesis of radically different scaffolds that merely mimic this compound's pharmacophore is a complex undertaking, current research focuses on utilizing the natural briarane framework as a template for diversification. acs.org The development of the GHN series of STING inhibitors from the Excavatolide B core is a prime example of how this natural scaffold is being repurposed and explored for new therapeutic applications, demonstrating its potential beyond its initially discovered biological activities. acs.org This approach, which combines natural product chemistry with targeted medicinal chemistry, paves the way for developing novel therapeutic agents based on the this compound-type structure. nih.gov
Pre Clinical Pharmacological and Mechanistic Investigations of Brianolide
Anti-inflammatory Efficacy and Underlying Mechanisms
Brianolide, a compound isolated from the soft coral Briareum stechei, has demonstrated notable anti-inflammatory properties in various preclinical research models. mdpi.com These investigations have sought to understand its efficacy and the molecular pathways through which it exerts its effects.
Inhibition of Pro-inflammatory Protein Expression (e.g., iNOS, COX-2) in Cell Models
The inflammatory process involves the upregulation of several key proteins. scielo.br Enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are critical mediators in the inflammatory cascade, and their inhibition is a primary target for many anti-inflammatory drugs. scielo.brmedchemexpress.comnih.govmdpi.com
In cellular models, this compound has been shown to effectively suppress the expression of pro-inflammatory mediators. mdpi.com Specifically, in a human keratinocyte cell line (HaCaT) stimulated to mimic inflammation, this compound treatment led to the inhibition of key pro-inflammatory cytokines and chemokines, such as various interleukins (IL) and tumor necrosis factor-α (TNF-α). mdpi.com This suppression of protein expression is a crucial indicator of its anti-inflammatory potential at a cellular level. researchgate.net
Modulation of Cellular Signaling Pathways in Inflammatory Responses (e.g., MAPK/NF-κB pathway)
The anti-inflammatory effects of this compound are closely linked to its ability to modulate critical intracellular signaling pathways. mdpi.com The mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways are central regulators of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. mdpi.comresearchgate.net
Research has demonstrated that this compound interferes with these pathways to reduce inflammation. mdpi.com The compound was found to inhibit the activation of the NF-κB pathway by preventing the degradation of its inhibitory protein, IκBα. mdpi.com By stabilizing IκBα, this compound ensures that NF-κB remains sequestered in the cytoplasm, blocking its translocation to the nucleus and thereby preventing the transcription of genes for pro-inflammatory proteins. mdpi.com Studies confirm that this compound's regulatory effects on both the MAPK and NF-κB signaling pathways are fundamental to its anti-inflammatory action. mdpi.comresearchgate.net
In vitro and in vivo (Animal Models) Assessment of Anti-inflammatory Activity
The anti-inflammatory activity of this compound has been validated in both laboratory cell cultures (in vitro) and animal models (in vivo).
In vitro studies using human keratinocyte (HaCaT) cells, which were stimulated with TNF-α and interferon-γ (IFN-γ) to create an inflammatory environment similar to atopic dermatitis, provided the initial evidence of this compound's efficacy. mdpi.com In this model, this compound successfully inhibited the expression of inflammatory cytokines and chemokines. mdpi.com
In vivo assessments have further substantiated these findings. mdpi.com A mouse model of atopic dermatitis was induced using 2,4-Dinitrochlorobenzene (DNCB). mdpi.comscilit.com In this model, mice treated with this compound showed significant reductions in key inflammatory indicators. mdpi.com
Interactive Table 1: In vivo Experimental Design for this compound Anti-inflammatory Assessment
| Parameter | Description |
|---|---|
| Animal Model | BALB/c mice. mdpi.com |
| Induced Condition | Atopic Dermatitis-like inflammation induced by 2,4-Dinitrochlorobenzene (DNCB). mdpi.com |
| Treatment Groups | Control, DNCB experimental group, this compound (3 mg/kg and 10 mg/kg), Dexamethasone (0.2 mg/kg, positive control). mdpi.com |
| Route of Administration | Intraperitoneal injections. mdpi.com |
| Duration | Daily injections for ten consecutive days. mdpi.com |
The results from this animal model demonstrated that this compound treatment significantly mitigated the inflammatory response. mdpi.com
Interactive Table 2: Summary of Key Anti-inflammatory Findings for this compound
| Finding | Model | Details | Source |
|---|---|---|---|
| Reduced Inflammation Markers | In vivo (DNCB mouse model) | Significant reduction in transepidermal water loss (TEWL), ear thickness, erythema, and epidermal blood flow. | mdpi.com |
| Inhibited Cytokine Expression | In vitro (HaCaT cells) | Inhibition of pro-inflammatory cytokines and chemokines (e.g., IL-1β, IL-6, IL-8). | mdpi.com |
| Pathway Modulation | In vitro (HaCaT cells) | Inhibition of MAPK and NF-κB signaling pathways. | mdpi.com |
These combined in vitro and in vivo results provide a strong preclinical basis for the anti-inflammatory effects of this compound. mdpi.com
Investigation of Anticancer and Cytotoxic Activities in Research Models
Alongside anti-inflammatory studies, the potential of this compound as an anticancer agent has been explored through assessments of its toxicity towards cancer cells.
Evaluation in Established Cancer Cell Lines
The initial screening of a compound's anticancer potential often involves testing it against a panel of established human cancer cell lines. uow.edu.au This method provides an indication of the compound's general cytotoxicity and can reveal selectivity towards certain types of cancer. uow.edu.au
In the case of this compound and its related compounds isolated from Briareum stechei, preliminary studies have been conducted. researchgate.net The results from these investigations indicated that the isolated compounds exhibited very weak cytotoxic activity against the growth of three tested cancer cell lines. researchgate.net The specific cell lines used in this particular study were not detailed in the available literature.
Elucidation of Cellular Mechanisms of Cytotoxicity
Understanding how a compound kills cells—its mechanism of cytotoxicity—is a critical step in drug development. thermofisher.com Cytotoxicity can be achieved through various cellular processes, including apoptosis (programmed cell death), necrosis (uncontrolled cell death), or by interfering with cell proliferation. thermofisher.com Common methods to study these mechanisms involve observing morphological changes in the cell, DNA fragmentation, and the activation of specific proteins like caspases, which are central to the apoptotic pathway. frontiersin.orgnih.gov
For this compound specifically, detailed investigations into its cellular mechanisms of cytotoxicity are not extensively reported in the available scientific literature. Given the finding of weak activity against the cancer cell lines tested, further research would be required to determine if this compound induces apoptosis, necrosis, or other cytotoxic effects, and to identify the molecular targets involved. researchgate.net
Research into Antimicrobial and Antiviral Properties
This compound and its analogues have demonstrated a spectrum of antimicrobial and antiviral activities, although these are often characterized as weak to moderate in preliminary in vitro screenings.
Certain briarane diterpenoids have shown inhibitory effects against various microbial pathogens. For instance, some compounds isolated from the gorgonian Dichotella gemmacea displayed weak antifungal activity against Septoria tritici and antibacterial activity against the Gram-negative bacterium Escherichia coli. mdpi.com Another study noted that junceellin and praelolide, two other briarane-type compounds, exhibited weak antibacterial activity against Vibrio parahaemolyticus. nih.gov Furthermore, dichotellide O showed activity against both Escherichia coli and the Gram-positive bacterium Bacillus megaterium. nih.gov
In terms of antiviral properties, the briarane class of diterpenoids, which includes this compound, has been recognized for its potential. clockss.org Specific compounds within this class, such as brianthein V, have been reported to possess antiviral activity. nih.gov Solenolides, which are structurally related to this compound, have also been identified as having antiviral properties. acs.org While these findings are promising, the research into the specific antiviral mechanisms of this compound itself is still in its early stages.
Table 1: Antimicrobial Activity of Selected Briarane Diterpenoids
| Compound/Extract | Organism(s) | Observed Activity | Reference |
|---|---|---|---|
| Briaranes from Dichotella gemmacea | Septoria tritici (fungus) | Weak antifungal activity | mdpi.com |
| Briaranes from Dichotella gemmacea | Escherichia coli (Gram-negative bacterium) | Antibacterial activity | mdpi.com |
| Dichotellide O | Escherichia coli (Gram-negative bacterium) | Antibacterial activity | nih.gov |
| Dichotellide O | Bacillus megaterium (Gram-positive bacterium) | Antibacterial activity | nih.gov |
| Junceellin | Vibrio parahaemolyticus | Weak antibacterial activity | nih.gov |
| Praelolide | Vibrio parahaemolyticus | Weak antibacterial activity | nih.gov |
| Junceellolide A | Candida albicans | Weak antibacterial activity | nih.gov |
Immunomodulatory Effects in Pre-clinical Settings
A significant area of research for this compound and related compounds is their ability to modulate the immune system. These immunomodulatory effects have been observed in various pre-clinical models, suggesting potential therapeutic applications in inflammatory conditions. clockss.org
One study highlighted the immunosuppressive activity of certain briaranes by demonstrating their effect in a mixed lymphocyte reaction (MLR). clockss.org The observed activity at concentrations lower than cytotoxic levels indicates a specific immunomodulatory action. clockss.org
More recently, this compound isolated from Briareum stechei was shown to attenuate atopic dermatitis-like skin lesions in animal models. mdpi.com This effect is attributed to its ability to regulate the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response. mdpi.comresearcher.life The study found that this compound could reduce the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8 in human keratinocyte cells. mdpi.com These findings point towards the potential of this compound as a topical anti-inflammatory agent.
Furthermore, other briarane compounds have been shown to inhibit the production of inflammatory mediators. For example, some briarenolides were found to reduce the levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells, both of which are key enzymes in the inflammatory process. nih.govresearchgate.net
Identification and Characterization of this compound's Molecular Targets
Understanding the specific molecular targets of this compound is crucial for elucidating its mechanism of action and for the development of more potent and selective analogues.
Enzyme-linked receptors, which have both a receptor function on the cell surface and intrinsic or associated enzyme activity, are common targets for therapeutic agents. nih.govpressbooks.pubkhanacademy.org The binding of a ligand to the extracellular domain of these receptors initiates a conformational change that activates the intracellular enzyme domain, leading to a signaling cascade. nih.gov
While the direct molecular targets of this compound are still being fully elucidated, its effects on inflammatory pathways suggest interactions with key signaling proteins. The inhibition of NF-κB and MAPK pathways by this compound implies an interaction with upstream components of these cascades, such as specific kinases or receptors. mdpi.com For instance, the regulation of cytokine expression by this compound points to an interference with the signaling pathways that control their gene transcription. mdpi.com Further research is needed to pinpoint the precise enzymes and receptors with which this compound directly binds to exert its immunomodulatory effects.
Chemoproteomics has emerged as a powerful tool for identifying the molecular targets of natural products. This approach utilizes chemical probes derived from the natural product to capture and identify its binding partners within the cell.
A significant breakthrough in understanding the targets of briarane diterpenoids came from a study on excavatolide B (excB), a structurally related compound. dntb.gov.ua Using a chemoproteomic strategy, researchers identified the Stimulator of Interferon Genes (STING) as a direct target of excB. dntb.gov.uaresearchgate.net The study revealed that the epoxylactone portion of excB covalently binds to a specific cysteine residue (Cys91) on the STING protein. dntb.gov.ua This interaction inhibits the palmitoylation of STING, a critical step in its activation, thereby suppressing the STING signaling pathway. dntb.gov.ua
This discovery is particularly relevant as the cGAS-STING pathway is a key component of the innate immune system and is implicated in various inflammatory diseases. acs.org The identification of STING as a target for a briarane provides a concrete mechanism of action and opens up new avenues for the development of STING inhibitors based on the briarane scaffold. researchgate.netacs.org
Direct Interaction with Enzymes and Receptors
Structure-Activity Relationship (SAR) Studies of this compound Analogues for Biological Activity
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. slideshare.net By systematically modifying the structure of this compound and its analogues, researchers can identify the key functional groups responsible for their pharmacological effects. mesamalaria.orgrsc.org
For the briarane class of diterpenoids, SAR studies have been crucial in developing more potent and selective compounds. For example, in the context of STING inhibition by excavatolide B, late-stage diversification of the molecule was performed to generate analogues with improved properties. dntb.gov.uaacs.org These modifications focused on enhancing both the inhibitory activity against STING and the solubility of the compounds. acs.org
The development of functional probes for chemoproteomic studies also relies heavily on SAR. dntb.gov.ua By understanding which parts of the molecule can be modified without losing biological activity, researchers can attach tags and linkers for target identification. researchgate.net The insights gained from SAR studies are instrumental in the rational design of new therapeutic agents with optimized efficacy and reduced side effects. researchgate.net
Advanced Research Directions and Perspectives for Brianolide
Sustainable Sourcing and Production Strategies for Brianolide
The primary challenge in the research and development of marine natural products like this compound is ensuring a stable and sustainable supply. pensoft.net Wild harvesting of Briareum species is not a viable long-term solution due to the delicate nature of coral reef ecosystems. researchgate.net Therefore, research is increasingly focused on developing controlled and environmentally friendly production methods.
Aquaculture Optimization for Briareum Species
Aquaculture of marine organisms, particularly soft corals, presents a promising and sustainable alternative to wild harvesting for the production of bioactive compounds. researchgate.netvliz.be Studies have shown that the cultivation of soft corals is not only feasible but can also be economically viable for drug discovery pipelines. researchgate.net
Research into the aquaculture of Briareum stechei has demonstrated that cultured specimens can yield significantly higher amounts of certain bioactive compounds compared to their wild counterparts. For instance, the yield of excavatolide B, a related briarane, was found to be three times higher in cultured B. stechei (0.76 g/kg) than in the wild-type (0.24 g/kg). mdpi.com This highlights the potential of aquaculture to not only provide a sustainable source but also to enhance the production of desired metabolites.
Optimization of aquaculture conditions is a key area of ongoing research. This involves fine-tuning various environmental parameters to maximize the growth of the coral and the biosynthesis of this compound.
Table 1: Key Parameters for Aquaculture Optimization of Briareum Species
| Parameter | Description | Research Focus |
| Lighting | Intensity, spectrum, and photoperiod are crucial for the symbiotic zooxanthellae, which may play a role in metabolite production. | Investigating the effects of different LED lighting technologies and light cycles on coral health and this compound yield. |
| Water Flow | Affects nutrient delivery, waste removal, and the physical development of the coral. | Determining optimal flow rates that mimic natural conditions without causing stress to the coral colonies. |
| Nutrition | Supplementation with specific nutrients may enhance the production of secondary metabolites. | Identifying key nutrients that are precursors or stimulants for the this compound biosynthetic pathway. |
| Temperature and Salinity | Maintaining stable conditions within the natural tolerance range of the species is critical for health and growth. | Defining the optimal temperature and salinity ranges for Briareum species in a controlled aquaculture setting. |
| Microbial Symbionts | The coral microbiome can influence the production of bioactive compounds. | Characterizing the microbial communities associated with high-yielding Briareum species and exploring the possibility of manipulating these communities to increase this compound production. pensoft.netnih.gov |
By systematically studying and optimizing these parameters, researchers aim to develop a reliable and scalable production platform for this compound, thereby overcoming the supply bottleneck that often hinders the development of marine-derived drug candidates. nih.gov
Computational Chemistry and In Silico Modeling for this compound Discovery
Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery, offering ways to accelerate the identification and optimization of lead compounds. mtu.eduembl.org These methods are particularly valuable for complex natural products like this compound, allowing for the exploration of its structure-activity relationships and the design of novel analogues with improved properties.
Molecular Dynamics and Docking Simulations
Molecular dynamics (MD) simulations provide a computational microscope to observe the behavior of molecules over time at an atomic level. ebsco.comnih.govnih.gov For this compound, MD simulations can be used to understand its conformational flexibility and how it interacts with its biological targets. By simulating the dynamic binding process, researchers can gain insights into the key interactions that are responsible for its biological activity. ebsco.com This information is crucial for the rational design of more potent and selective analogues.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. ijmrhs.comajchem-a.com In the context of this compound, docking studies can be used to screen virtual libraries of this compound analogues against known biological targets. researchgate.netresearchgate.net This allows for the rapid identification of promising candidates for synthesis and biological testing, significantly reducing the time and cost associated with traditional screening methods. The use of advanced docking software, such as those available in the LAMMPS (Large-scale Atomic/Molecular Massively Parallel Simulator) environment, can further enhance the accuracy of these predictions. lammps.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net By developing a QSAR model for this compound analogues, researchers can predict the activity of new, unsynthesized compounds based on their structural features. nih.govsddn.es
The process of QSAR modeling for this compound analogues involves several key steps:
Data Set Preparation: A series of this compound analogues with known biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each analogue.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity. frontiersin.org
Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.
Once a validated QSAR model is established, it can be used to guide the design of new this compound analogues with enhanced potency and selectivity. researchgate.net This approach allows for a more focused and efficient drug discovery process.
Development of this compound-Based Chemical Probes and Research Tools
Chemical probes are small molecules designed to study and manipulate biological systems. mskcc.orgox.ac.uk The development of this compound-based chemical probes is a crucial step towards understanding its mechanism of action and identifying its cellular targets. nih.govmdpi.com These probes are typically derivatives of the parent molecule that have been modified to include a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule. mskcc.org
Table 2: Potential Applications of this compound-Based Chemical Probes
| Probe Type | Application |
| Fluorescent Probes | Visualization of the subcellular localization of this compound's targets using microscopy techniques. |
| Biotinylated Probes | Identification of this compound's binding proteins through affinity purification followed by mass spectrometry. |
| Photoaffinity Probes | Covalent labeling of this compound's targets upon photoactivation, enabling their unambiguous identification. |
The synthesis of these probes requires careful chemical modification of the this compound scaffold to ensure that the introduced tag does not interfere with its biological activity. mdpi.comresearchgate.netmdpi.comnih.govshd-pub.org.rs The insights gained from using these chemical tools will be invaluable for elucidating the complex biology of this compound and for the development of future therapeutics.
Interdisciplinary Research Opportunities in this compound Chemical Biology
The study of this compound is inherently interdisciplinary, lying at the intersection of chemistry and biology. nyu.edunih.gov Advancing our understanding of this complex natural product will require collaboration between researchers from diverse fields. Chemical biology, which utilizes chemical tools and techniques to study biological systems, provides a framework for these interdisciplinary investigations. uni-muenster.descripps.edustanford.edu
Future research on this compound will benefit from the integration of various disciplines:
Marine Ecology: To better understand the natural role of this compound in the Briareum coral and its interactions with the marine environment.
Synthetic Chemistry: To develop efficient total syntheses of this compound and its analogues, as well as the creation of novel chemical probes.
Molecular Biology and Pharmacology: To elucidate the mechanism of action of this compound and to evaluate its therapeutic potential in various disease models. mdpi.comnih.gov
Computational Biology: To apply in silico methods for lead optimization and to model the interactions of this compound with its biological targets. wiley.comqubit-pharmaceuticals.com
By fostering these interdisciplinary collaborations, the scientific community can accelerate the translation of basic research on this compound into tangible benefits for human health.
Q & A
Basic Research Questions
Q. What are the validated methodologies for synthesizing and characterizing Brianolide in laboratory settings?
- Methodological Answer : Synthesis of this compound requires multi-step organic reactions, often involving [stereoselective cyclization or glycosylation], followed by purification via HPLC or column chromatography . Characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to confirm molecular structure and purity. For novel derivatives, X-ray crystallography is recommended to resolve stereochemical ambiguities . Reproducibility requires detailed experimental protocols, including solvent systems, temperature, and catalyst ratios .
Q. How can researchers design initial in vitro assays to evaluate this compound’s bioactivity?
- Methodological Answer : Begin with cell-based viability assays (e.g., MTT or ATP-based luminescence) using dose-response curves (e.g., 0.1–100 µM) to establish IC₅₀ values . Include positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (vehicle-only treatments). Validate target engagement via enzymatic inhibition assays if this compound’s putative targets are known (e.g., kinase activity measured via radiometric assays). Ensure strict adherence to cell line authentication and contamination checks .
Q. What parameters should guide the selection of in vivo models for this compound’s pharmacokinetic studies?
- Methodological Answer : Prioritize models with metabolic similarity to humans (e.g., murine models for hepatic clearance) . Administer this compound via intravenous and oral routes to calculate bioavailability (F%). Collect plasma samples at timed intervals and analyze via LC-MS/MS. Key parameters: elimination half-life (t½), volume of distribution (Vd), and protein binding affinity. Use nonlinear mixed-effects modeling (NONMEM) for sparse sampling in longitudinal studies .
Advanced Research Questions
Q. How can contradictory data on this compound’s pharmacological efficacy across studies be systematically resolved?
- Methodological Answer : Conduct a systematic review following PRISMA guidelines to aggregate data from preclinical studies. Assess heterogeneity via I² statistics and subgroup analyses (e.g., dosage ranges, model organisms). Use meta-regression to identify confounding variables (e.g., solvent effects, batch variability). Experimental replication under standardized conditions (e.g., OECD guidelines) is critical to isolate causal factors .
Q. What advanced techniques elucidate this compound’s mechanism of action when target proteins are unknown?
- Methodological Answer : Employ affinity-based chemoproteomics using this compound-functionalized magnetic beads to pull down interacting proteins from cell lysates . Validate hits via siRNA knockdown or CRISPR-Cas9 gene editing followed by rescue experiments. For structural insights, use cryo-EM or molecular docking simulations against predicted protein libraries (e.g., AlphaFold DB) .
Q. How should researchers design studies to investigate this compound’s structure-activity relationships (SAR) for therapeutic optimization?
- Methodological Answer : Synthesize analogs with modifications to functional groups (e.g., hydroxyl, methyl) and assess bioactivity in parallelized assays . Use quantitative SAR (QSAR) models incorporating descriptors like logP, polar surface area, and hydrogen-bonding capacity. Apply machine learning (e.g., random forest regression) to predict activity cliffs and guide iterative design .
Q. What strategies mitigate bias in translational studies evaluating this compound’s efficacy in heterogeneous disease models?
- Methodological Answer : Implement blinded randomization and power analysis to determine cohort sizes . Use genetically diverse models (e.g., Collaborative Cross mouse strains) to mimic human population variability. For omics data, apply batch-effect correction algorithms (e.g., ComBat) and false discovery rate (FDR) controls .
Methodological Considerations for Data Analysis
- Handling Negative Results : Publish null findings in repositories like Zenodo to avoid publication bias .
- Cross-Disciplinary Collaboration : Integrate cheminformatics (e.g., molecular dynamics simulations) with wet-lab data to refine hypotheses .
- Ethical Compliance : Ensure animal welfare protocols (e.g., ARRIVE guidelines) and data transparency (FAIR principles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
